An In-Depth Technical Guide to 3-Chloro-5-methoxyphenol (CAS: 65262-96-6)
An In-Depth Technical Guide to 3-Chloro-5-methoxyphenol (CAS: 65262-96-6)
Introduction
In the landscape of synthetic organic chemistry, the strategic value of a molecular intermediate is defined by its structural functionality, reactivity, and potential for elaboration into more complex target molecules. 3-Chloro-5-methoxyphenol, registered under CAS number 65262-96-6, is a quintessential example of such a high-value building block.[1] This substituted phenol, featuring a unique triad of hydroxyl, chloro, and methoxy functional groups, offers a versatile scaffold for chemists, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of an electron-donating methoxy group and an electron-withdrawing chlorine atom on the phenolic ring imparts a distinct reactivity profile, enabling highly regioselective transformations that are crucial for the efficient synthesis of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[1] This guide provides an in-depth examination of its properties, spectral characteristics, synthesis, and safe handling, designed for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic endeavors.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of 3-Chloro-5-methoxyphenol are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 65262-96-6 | [1][2][3] |
| Molecular Formula | C₇H₇ClO₂ | [1][4][3][5] |
| Molecular Weight | 158.58 g/mol | [1][4] |
| IUPAC Name | 3-Chloro-5-methoxyphenol | |
| Synonyms | Phenol, 3-chloro-5-methoxy- | [3] |
| SMILES | OC1=CC(OC)=CC(Cl)=C1 | [4][6] |
| InChIKey | LZVYZZFCAMPFOQ-UHFFFAOYSA-N | [3][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Light yellow to brown powder; White to yellow solid | [1][7] |
| Purity | Typically ≥98% | [1][2] |
| Melting Point | 99 °C | [1] |
| Boiling Point | 265.3 °C (Predicted) | |
| Density | 1.28 g/cm³ (Predicted) | [2] |
| LogP | 2.05 - 2.36 | [4][3] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Spectroscopic Profile and Structural Elucidation
The unambiguous identification of 3-Chloro-5-methoxyphenol relies on a combination of spectroscopic techniques. The following data provides a reference for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. The substitution pattern on the aromatic ring gives rise to a distinct set of signals.
Table 3: NMR Spectral Data for 3-Chloro-5-methoxyphenol [8]
| ¹H-NMR (300 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.75 | Singlet | 3H | -OCH₃ | |
| 5.70 | Broad Singlet | 1H | Ar-OH | |
| 6.29 | Triplet | 1H | Ar-H | |
| 6.45 | Triplet | 1H | Ar-H | |
| 6.50 | Singlet | 1H | Ar-H | |
| ¹³C-NMR (75.43 MHz) | Chemical Shift (δ, ppm) | Assignment | ||
| 56 | -OCH₃ | |||
| 100, 107, 109 | Ar-CH | |||
| 136, 157, 161 | Ar-C (quaternary) |
Causality Behind Assignments:
-
¹H-NMR: The sharp singlet at 3.75 ppm is characteristic of the three equivalent protons of the methoxy group. The phenolic proton appears as a broad singlet due to hydrogen bonding and exchange. The three aromatic protons appear in the 6.2-6.5 ppm range, with multiplicities determined by their coupling to neighboring protons.
-
¹³C-NMR: The signal at 56 ppm corresponds to the methoxy carbon. The signals between 100-109 ppm are the protonated aromatic carbons, while the downfield signals (136-161 ppm) represent the quaternary carbons attached to the oxygen, chlorine, and methoxy substituents.
Infrared (IR) Spectroscopy
While specific spectra are proprietary, the functional groups of 3-Chloro-5-methoxyphenol produce predictable absorption bands in the IR spectrum.
-
O-H Stretch: A broad band is expected in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.[9]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will appear just below 3000 cm⁻¹.[9]
-
C=C Stretch (Aromatic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring vibrations.
-
C-O Stretch: Strong bands corresponding to the aryl-O-H and aryl-O-CH₃ stretching will be present in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Key expected observations include:
-
Molecular Ion Peak (M⁺): An intense peak at m/z ≈ 158.
-
Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 160 with an intensity of approximately one-third of the M⁺ peak, which is definitive proof of the presence of a single chlorine atom.
-
Predicted Adducts: High-resolution mass spectrometry can identify various adducts for confirmation.[6]
Table 4: Predicted Mass Spectrometry Adducts [6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.02074 |
| [M+Na]⁺ | 181.00268 |
| [M-H]⁻ | 157.00618 |
Synthesis and Analysis Methodologies
Plausible Synthesis Protocol
While multiple synthetic routes can be envisioned, a common and effective strategy involves the selective mono-methylation of a substituted resorcinol derivative. This approach offers good control and utilizes readily available starting materials. A plausible synthesis based on the methylation of resorcinol provides a robust template.[10]
Caption: A generalized workflow for the synthesis of 3-Chloro-5-methoxyphenol.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and dropping funnel, combine 3-chlororesorcinol (1 eq.), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 eq.), and a biphasic solvent system like toluene and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (approx. 2 M). The base deprotonates the more acidic hydroxyl group of the resorcinol, forming the phenoxide necessary for nucleophilic attack.
-
Heating: Stir the mixture vigorously and heat to the target reaction temperature, typically around 80°C.[10]
-
Methylation: Add dimethyl sulfate (approx. 1.2 eq.) dropwise via the dropping funnel, maintaining the reaction temperature. Dimethyl sulfate is a potent and cost-effective methylating agent. The use of a phase transfer catalyst is crucial for transporting the aqueous phenoxide into the organic phase to react with the dimethyl sulfate.
-
Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 8 hours), monitoring its progress by Thin Layer Chromatography (TLC).[10]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize and then slightly acidify the aqueous layer with an acid like acetic acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional toluene or another suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Chloro-5-methoxyphenol.
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
To assess the purity of the synthesized compound or to monitor reaction kinetics, a reliable analytical method is required. A reverse-phase HPLC method is well-suited for this purpose.[3]
Caption: Standard workflow for the HPLC analysis of 3-Chloro-5-methoxyphenol.
Step-by-Step HPLC Protocol: [3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acidifier. For standard UV detection, 0.1% phosphoric acid is effective. For mass spectrometry (MS) compatibility, 0.1% formic acid should be used instead.
-
Sample Preparation: Accurately weigh a small amount of the 3-Chloro-5-methoxyphenol sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Equilibrate a reverse-phase HPLC column (e.g., Newcrom R1) with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Elution: Run the analysis using an isocratic or gradient elution profile as required to achieve good separation.
-
Detection: Monitor the column effluent using a UV detector at a suitable wavelength (typically determined by a UV scan, e.g., ~275-280 nm).
-
Quantification: The purity of the sample is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.
Reactivity and Strategic Applications
The synthetic utility of 3-Chloro-5-methoxyphenol stems from the interplay of its three functional groups.
Caption: Role of 3-Chloro-5-methoxyphenol as a versatile chemical intermediate.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a potent nucleophile for O-alkylation or O-acylation reactions. It also strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.
-
Methoxy Group: This is a strong electron-donating group that also activates the ring towards electrophilic substitution.
-
Chloro Group: As an electron-withdrawing group, it deactivates the ring but also serves as a crucial handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
This combination of functionalities makes it a valuable starting material for building complex molecular architectures required in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. 3-Chloro-5-methoxyphenol is an irritant and potential sensitizer.
Table 5: GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [5][7] |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry place.[2][5] For long-term stability, storage under an inert atmosphere of nitrogen is recommended.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
3-Chloro-5-methoxyphenol (CAS: 65262-96-6) is a strategically important chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its value lies in the unique electronic and steric properties conferred by its functional groups, which allow for a high degree of control in subsequent synthetic transformations. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to exploit its full potential in the development of novel pharmaceuticals, agrochemicals, and other high-value chemical entities.
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